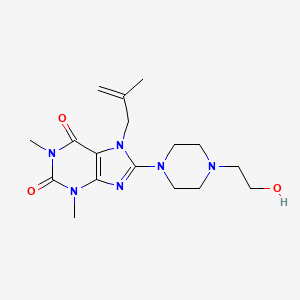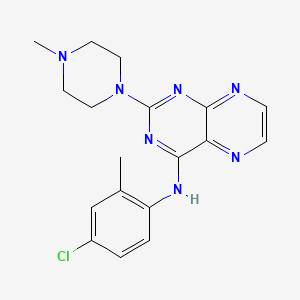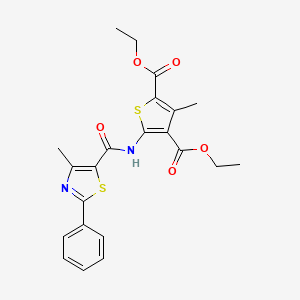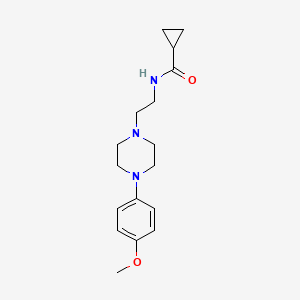
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
Research has identified derivatives of theophylline and theobromine, similar in structure to the mentioned compound, as possessing antihistaminic activity. These derivatives have shown significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential in treating allergic reactions. Some compounds, specifically those with a (phenylthio)propyl group, displayed superior antihistaminic activity compared to others containing a phenoxy group, indicating structural influences on their efficacy (Pascal et al., 1985).
Molecular Structure and Geometry
Studies on benzylamino derivatives related to the compound have explored their molecular structure and geometry. These investigations revealed the typical geometry of the purine system's fused rings and the conformation of substituted groups. Such structural insights are crucial for understanding the compound's interactions at the molecular level, which is essential for its application in designing more effective therapeutic agents (Karczmarzyk et al., 1995).
Cardiovascular Activity
New derivatives have been synthesized and evaluated for their cardiovascular activity, including antiarrhythmic and hypotensive effects. Some derivatives demonstrated prophylactic antiarrhythmic activity in experimental models, highlighting their potential in cardiovascular disease treatment. This research suggests the compound's derivatives could offer new avenues for therapeutic intervention in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Activity
Novel purine linked piperazine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. By targeting specific enzymes essential for the bacterium's survival, these compounds exhibit significant antiproliferative effects. This research opens up possibilities for developing new antituberculosis agents, addressing the urgent need for novel therapeutics against resistant strains of tuberculosis (Konduri et al., 2020).
Antiasthmatic Agents
The development of new antiasthmatic agents has also been explored, with a focus on xanthene derivatives that show promising vasodilatory and antiasthmatic activity. These studies aim to enhance the understanding and development of phosphodiesterase 3 inhibitors as potential anti-asthmatic agents, indicating the broader therapeutic potential of compounds related to the original molecule (Bhatia et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting the cell cycle and inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(19(3)17(26)20(4)15(13)25)18-16(23)22-7-5-21(6-8-22)9-10-24/h24H,1,5-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXUHSTTGVUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)


![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)


![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)
